molecular formula C18H22 B14397075 1-Benzyl-3-tert-butyl-5-methylbenzene CAS No. 88070-02-4

1-Benzyl-3-tert-butyl-5-methylbenzene

Cat. No.: B14397075
CAS No.: 88070-02-4
M. Wt: 238.4 g/mol
InChI Key: SNTFZZLMAHGEEM-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butyl-5-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-tert-butyl-5-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-tert-butyl-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzyl group, converting it to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.

    Reduction: Sodium borohydride (NaBH4) is often employed for reducing benzyl groups.

    Substitution: Halogenation reactions using N-bromosuccinimide (NBS) can introduce bromine atoms at the benzylic position.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Brominated benzene derivatives.

Scientific Research Applications

1-Benzyl-3-tert-butyl-5-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and can be used in studies involving aromatic substitution reactions.

    Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-tert-butyl-5-methylbenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

1-Benzyl-3-tert-butyl-5-methylbenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of both a benzyl group and a tert-butyl group on the benzene ring distinguishes this compound from its analogs, potentially leading to unique reactivity and applications.

Properties

CAS No.

88070-02-4

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-benzyl-3-tert-butyl-5-methylbenzene

InChI

InChI=1S/C18H22/c1-14-10-16(12-15-8-6-5-7-9-15)13-17(11-14)18(2,3)4/h5-11,13H,12H2,1-4H3

InChI Key

SNTFZZLMAHGEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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